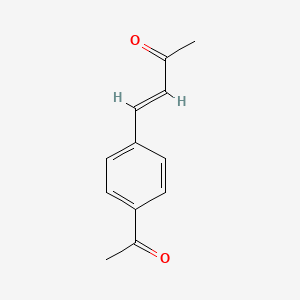![molecular formula C13H14ClNO B14291105 1-[(Benzyloxy)methyl]pyridin-1-ium chloride CAS No. 112805-28-4](/img/structure/B14291105.png)
1-[(Benzyloxy)methyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Benzyloxy)methyl]pyridin-1-ium chloride is a quaternary ammonium salt derived from pyridine It is characterized by the presence of a benzyloxy group attached to the methyl group of the pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with benzyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
C5H5N+C6H5CH2Cl→C5H5NCH2C6H5Cl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinium salts with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation Reactions: Oxidized pyridinium salts.
Reduction Reactions: Dihydropyridine derivatives.
科学研究应用
1-[(Benzyloxy)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-[(Benzyloxy)methyl]pyridin-1-ium chloride involves its interaction with cellular components. The compound can penetrate cell membranes and interact with nucleic acids and proteins, leading to alterations in cellular functions. The benzyloxy group enhances its lipophilicity, facilitating its entry into cells. The pyridinium ion can form ionic interactions with negatively charged biomolecules, affecting their activity.
相似化合物的比较
1-Methylpyridin-1-ium chloride: Lacks the benzyloxy group, making it less lipophilic.
1-Benzylpyridin-1-ium chloride: Similar structure but without the methylene bridge, affecting its reactivity.
1-(2-Hydroxyethyl)pyridin-1-ium chloride: Contains a hydroxyethyl group instead of a benzyloxy group, altering its solubility and reactivity.
Uniqueness: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and reactivity. This structural feature allows it to interact more effectively with biological membranes and targets, making it a valuable compound in various applications.
属性
CAS 编号 |
112805-28-4 |
|---|---|
分子式 |
C13H14ClNO |
分子量 |
235.71 g/mol |
IUPAC 名称 |
1-(phenylmethoxymethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14NO.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10H,11-12H2;1H/q+1;/p-1 |
InChI 键 |
KVMGCGSZZJXJHM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)COC[N+]2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


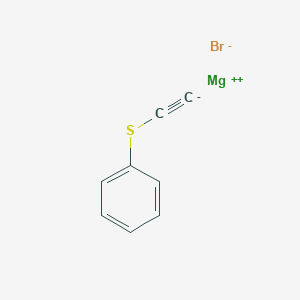

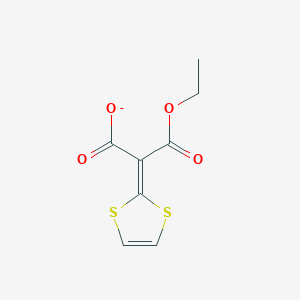
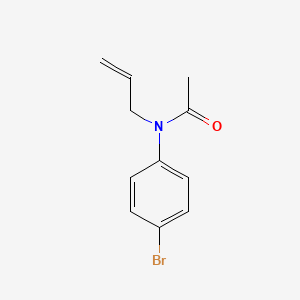

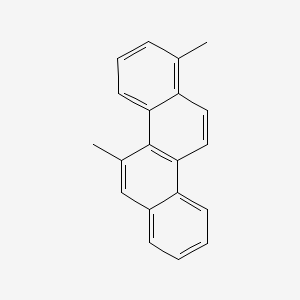

![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
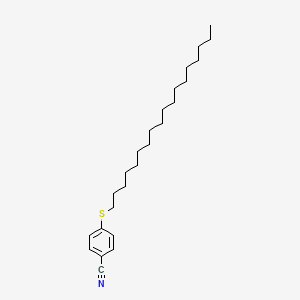
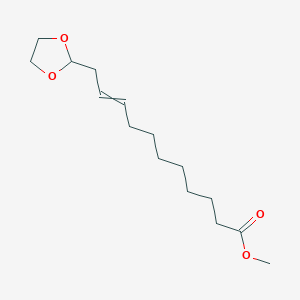


![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
